

WEHI-345: Application Notes and Protocols for

In Vivo Administration

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Compound of Interest		
Compound Name:	WEHI-345	
Cat. No.:	B611805	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**WEHI-345** is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3][4] RIPK2 is essential for the activation of NF-κB and MAP kinases downstream of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. [1][5] By targeting the kinase activity of RIPK2, **WEHI-345** effectively modulates the inflammatory response, making it a valuable tool for studying NOD-driven inflammatory diseases and a potential therapeutic candidate.[1][3] In vivo studies have demonstrated the efficacy of **WEHI-345** in ameliorating experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis.[1][2]

This document provides detailed application notes and protocols for the in vivo administration of **WEHI-345**, intended to guide researchers in designing and executing preclinical studies.

### **Mechanism of Action**

**WEHI-345** functions by binding to the ATP-binding pocket of RIPK2, thereby inhibiting its kinase activity.[6] This inhibition delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB signaling pathway upon NOD receptor engagement.[1][2][3][4] While the activation



of NF-kB is only delayed, this temporal disruption is sufficient to prevent the production of proinflammatory cytokines and chemokines, ultimately mitigating the inflammatory response.[1][5]

### **Data Presentation**

In Vivo Efficacy of WEHI-345 in Experimental

Autoimmune Encephalomyelitis (EAE) Model

Parameter	Vehicle Control	WEHI-345 (20 mg/kg)	Outcome	Reference
Clinical Disease Score	Higher	Significantly Lowered	Amelioration of disease severity	[6][7]
Body Weight	Decreased	Improved	Overall improvement in condition	[2][7]
Inflammatory Infiltrate (Forebrain)	Present	Reduced	Decreased neuroinflammatio n	[6][7]
Histological Score	Higher	Reduced	Less tissue damage	[2][4]
Dendritic Cell Recruitment	Increased	Reduced	Attenuation of immune cell infiltration	[2][4]
Cytokine and Chemokine Levels (e.g., TNF, MCP-1)	Elevated	Normalized/Redu ced	Suppression of pro-inflammatory mediators	[2][6][7]

# Experimental Protocols Formulation of WEHI-345 for In Vivo Administration

For in vivo experiments, **WEHI-345** can be formulated as a clear solution. Two recommended protocols are provided below. It is crucial to prepare a fresh working solution on the day of use. [4][8]



#### Protocol 1: DMSO and SBE-β-CD in Saline

- Prepare a stock solution of WEHI-345 in DMSO.
- Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
- To prepare the final working solution, add the **WEHI-345** stock solution to the SBE- $\beta$ -CD solution to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final solution, add 100  $\mu$ L of the **WEHI-345**/DMSO stock to 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline.
- Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4][8]

#### Protocol 2: DMSO and Corn Oil

- Prepare a stock solution of WEHI-345 in DMSO.
- To prepare the final working solution, add the WEHI-345 stock solution to corn oil to achieve a final concentration of 10% DMSO. For instance, to prepare 1 mL of the final solution, add 100 μL of the WEHI-345/DMSO stock to 900 μL of corn oil.
- Mix thoroughly until a clear solution is obtained.[4][8]

## In Vivo Administration of WEHI-345 in an EAE Mouse Model

This protocol describes the prophylactic treatment of EAE in C57BL/6 mice with WEHI-345.

#### Materials:

- WEHI-345
- Vehicle (e.g., 10% DMSO in 20% SBE-β-CD/Saline)
- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide



- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis Toxin (PTX)
- Sterile PBS
- Syringes and needles for injection

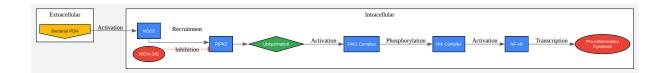
#### Procedure:

- EAE Induction:
  - o On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
  - Administer pertussis toxin intraperitoneally on day 0 and day 2.
  - Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a 0-5 scale, assessing tail and limb paralysis.
- WEHI-345 Administration:
  - Prepare the WEHI-345 formulation as described above.
  - Administer WEHI-345 at a dose of 20 mg/kg via intraperitoneal injection.[2][4][6][7]
  - Administer the treatment twice daily.[2][4][6][7]
  - The duration of treatment can vary depending on the study design, for example, for 6 consecutive days.[2][4]
  - A control group of mice should receive the vehicle only, following the same administration schedule.
- Outcome Assessment:
  - Continue daily monitoring of clinical scores and body weight.
  - At the end of the experiment, collect tissues (e.g., brain, spinal cord, blood) for further analysis.



- Histology: Analyze brain and spinal cord sections for inflammatory infiltrates and demyelination.
- Cytokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF, IL-6, MCP-1) in the plasma or tissue homogenates using methods like ELISA or multiplex assays.
- Flow Cytometry: Analyze immune cell populations in the central nervous system and secondary lymphoid organs.

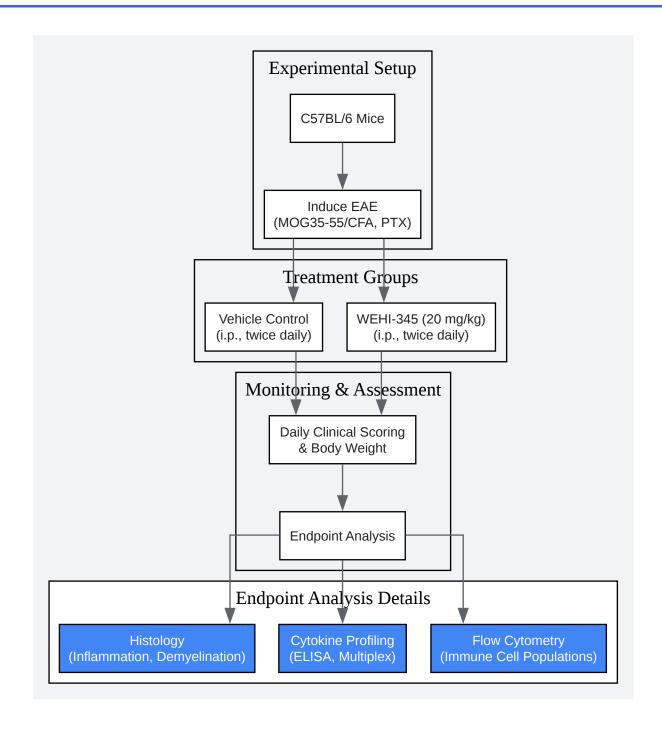
## **Mandatory Visualizations**



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Caption: WEHI-345 inhibits the NOD2-RIPK2 signaling pathway.





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Caption: Experimental workflow for in vivo testing of **WEHI-345**.

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